Notoginsenoside T1

描述

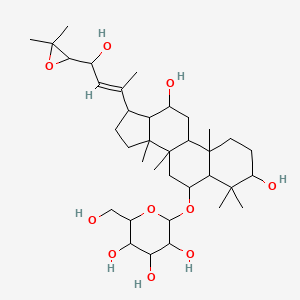

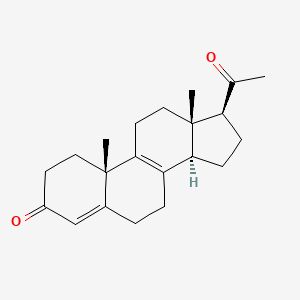

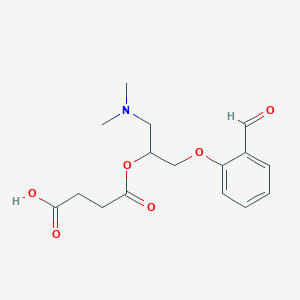

Notoginsenoside T1 belongs to the class of organic compounds known as triterpenoids . These are terpene molecules containing six isoprene units . Notoginsenoside T1 is an extremely weak basic (essentially neutral) compound .

Synthesis Analysis

The synthesis of Notoginsenoside T1 is linked to the development of Panax notoginseng taproots . The significant accumulation of triterpenoid saponins in 2- and 3-year-old taproots was highly correlated with the up-regulated expression of cytochrome P450s and uridine diphosphate-dependent glycosyltransferases genes .Chemical Reactions Analysis

Notoginsenoside T1 is involved in various chemical reactions. For instance, it has been found to protect against myocardial ischemia/reperfusion injury by suppressing the activity of TAK1, subsequently inhibiting JNK/p38 signaling and attenuating cardiomyocyte apoptosis .Physical And Chemical Properties Analysis

The physical and chemical properties of Notoginsenoside T1 include a molecular formula of C36H60O10 and a molecular weight of 652.9 .科学研究应用

Cardiovascular Health

Notoginsenoside R1 (NG-R1), a key component of Panax notoginseng, exhibits significant cardiovascular protective properties. Studies have demonstrated its role in attenuating cardiac dysfunction, particularly in conditions like endotoxemia and ischemia-reperfusion (I/R) injury. This effect is attributed to its anti-inflammatory, antioxidative, and anti-apoptotic properties, as well as its ability to modulate signaling pathways like estrogen receptor activation and PI3K/Akt (Sun et al., 2013), (Tong et al., 2019).

Renal Protection

Notoginsenoside R1 has been found to offer protective effects against renal ischemia-reperfusion injury. It achieves this by suppressing inflammatory cytokine production, reducing oxidative stress, and improving kidney markers, indicating its potential as a drug candidate for renal dysfunction treatment (Fan et al., 2020).

Neuroprotective Effects

In the context of neuroprotection, notoginsenoside R1 has shown promise in preventing glutamate neurotoxicity mediated by NMDA receptors. It protects neurons from cell death and mitigates damage in neurological systems, hinting at its potential application in treating neurodegenerative diseases (Gu et al., 2009).

Anti-Inflammatory Properties

Notoginsenoside R1 exhibits robust anti-inflammatory properties, as seen in its effects on inflammatory bowel disease. By activating specific receptors like the pregnane X receptor and modulating proinflammatory gene expression, it provides therapeutic potential for inflammatory conditions (Zhang et al., 2015).

Cancer Treatment

Metabolic and Gastrointestinal Health

Research also indicates its applications in metabolic health and gastrointestinal protection. Notoginsenoside R1 has shown effects on bone metabolism regulation, liver protection, and gastrointestinal health, further underscoring its versatile therapeutic potential (Liu et al., 2020).

Hypertension Management

Finally, notoginsenoside R1 has been investigated for its role in managing hypertension. It appears to reduce blood pressure in spontaneously hypertensive rats, possibly through mechanisms involving long non-coding RNA AK094457, suggesting its utility in cardiovascular disease management (Yang et al., 2015).

安全和危害

Notoginsenoside T1 is harmful if swallowed . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

Future research on Notoginsenoside T1 could focus on its potential therapeutic effects on various diseases. For instance, it has been suggested that Notoginsenoside R1, a similar compound, could offer new directions for organ protection following sepsis . Additionally, the biocatalytic system employed in the synthesis of Notoginsenoside T1 could provide lead compounds or drug candidates to alleviate myocardial injury caused by doxorubicin .

属性

IUPAC Name |

2-[[17-[(E)-4-(3,3-dimethyloxiran-2-yl)-4-hydroxybut-2-en-2-yl]-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O10/c1-17(13-20(39)30-33(4,5)46-30)18-9-12-35(7)25(18)19(38)14-23-34(6)11-10-24(40)32(2,3)29(34)21(15-36(23,35)8)44-31-28(43)27(42)26(41)22(16-37)45-31/h13,18-31,37-43H,9-12,14-16H2,1-8H3/b17-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUICDHFBMJCDTL-GHRIWEEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(C1C(O1)(C)C)O)C2CCC3(C2C(CC4C3(CC(C5C4(CCC(C5(C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(C1C(O1)(C)C)O)/C2CCC3(C2C(CC4C3(CC(C5C4(CCC(C5(C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Notoginsenoside T1 | |

CAS RN |

343962-53-8 | |

| Record name | Notoginsenoside T1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039049 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide](/img/structure/B1436077.png)

![Benzyl N-[2-[3,5-dihydroxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]oxan-2-yl]oxy-3,4-dihydroxy-5-(phenylmethoxycarbonylamino)cyclohexyl]-N-ethylcarbamate](/img/structure/B1436082.png)

![Octahydro-[1,6]naphthyridine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1436092.png)